3-Desmethyl Gatifloxacin-d8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)/i4D2,5D2,6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSNIFKGXSDGN-DUSUNJSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Labeling Methodologies for 3 Desmethyl Gatifloxacin D8
Synthetic Routes for Deuterium (B1214612) Incorporation into Fluoroquinolone Scaffolds
The synthesis of 3-Desmethyl Gatifloxacin-d8, chemically known as 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydroquinoline-3-carboxylic acid, hinges on the strategic incorporation of deuterium atoms into the piperazine (B1678402) moiety of the molecule. synzeal.comaprozenpharma.com The most common and efficient strategy for labeling complex molecules like fluoroquinolones involves a convergent synthesis, where a pre-labeled building block is coupled with the main molecular scaffold in a late-stage step.
For this compound, the likely synthetic pathway involves the initial preparation of deuterated piperazine (piperazine-d8). This can be achieved through methods such as the reduction of piperazine-2,3,5,6-tetrone (B1605654) with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) or through catalytic deuterium gas exchange on piperazine itself.
Once the piperazine-d8 synthon is obtained, it is coupled to the fluoroquinolone core. The core, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (a common precursor for Gatifloxacin (B573) synthesis), undergoes a nucleophilic aromatic substitution reaction. cleanchemlab.com The secondary amine of the piperazine-d8 ring displaces the fluorine atom at the C-7 position of the quinolone scaffold. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may be facilitated by a base such as potassium carbonate. acs.org
This modular approach is advantageous as it avoids exposing the deuterium labels to potentially harsh chemical conditions that might be required for the multi-step synthesis of the quinolone core itself, thereby preventing unwanted H/D exchange and preserving isotopic purity. cerilliant.com
Advanced Chemical Methodologies for Stable Isotope Labeling
The field of isotopic labeling has moved beyond traditional methods and now employs advanced methodologies to improve efficiency, selectivity, and cost-effectiveness. x-chemrx.com While the synthesis of this compound likely relies on a labeled precursor, other advanced techniques are broadly applicable to deuterating pharmaceutical compounds.
Hydrogen Isotope Exchange (HIE): This technique allows for the direct replacement of hydrogen with deuterium on a fully formed molecule (late-stage functionalization). musechem.com Transition-metal catalysts, particularly those based on iridium (e.g., Crabtree's catalyst) or ruthenium, are often used to activate C-H bonds, facilitating exchange with a deuterium source like deuterium gas (D₂) or heavy water (D₂O). acs.orgresearchgate.net For a molecule like 3-Desmethyl Gatifloxacin, HIE could theoretically be used to deuterate specific positions, although directing the exchange exclusively to the eight specific protons on the piperazine ring would be a significant challenge.
Flow Chemistry: Performing isotopic labeling reactions in continuous flow reactors offers superior control over reaction parameters like temperature, pressure, and reaction time compared to traditional batch synthesis. x-chemrx.com This precise control can lead to higher yields, better selectivity, and improved safety, especially when handling reactive reagents like deuterium gas. x-chemrx.com
Deuterium-labeled Reagents: The development of a wide array of deuterated building blocks and reagents is fundamental to modern isotopic synthesis. The synthesis of this compound is a prime example, relying on the availability of piperazine-d8. The incorporation of isotopes can also be achieved using other deuterated reagents in various synthetic steps. symeres.comacs.org
These advanced methods are crucial for producing the high-quality, isotopically-enriched compounds required for demanding applications like pharmacokinetic studies and as internal standards in regulatory submissions. acs.orgmetsol.com
Characterization of Isotopic Purity and Distribution in Synthesized Material
Following synthesis, the resulting this compound must be rigorously characterized to confirm its chemical identity, purity, and, most importantly, its isotopic profile. The key parameters are isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and isotopic distribution (confirmation that the deuterium atoms are in the correct positions).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the primary technique for determining isotopic purity. nih.govresearchgate.net By comparing the mass spectra of the labeled compound and its unlabeled analog, analysts can determine the relative abundance of ions corresponding to molecules with different numbers of deuterium atoms (e.g., d0 through d8). researchgate.net This allows for a precise calculation of the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR spectroscopy (¹H NMR and ²H NMR) is used to verify the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring would be absent or significantly diminished. Conversely, the ²H NMR spectrum would show signals corresponding to the deuterons on the piperazine ring, confirming the isotopic distribution. nih.gov
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is used to determine the chemical purity of the compound, ensuring that it is free from starting materials, non-deuterated analogs, or other synthesis-related impurities. ontosight.ai
The data below illustrates typical characterization results for a batch of this compound.
Table 1: Isotopic Purity of this compound by HRMS
This interactive table shows the relative abundance of each isotopologue, which is a molecule that differs only in its isotopic composition. The data confirms high isotopic enrichment for the target d8 species.
| Isotopologue | Relative Abundance (%) |
| d0 | 0.0 |
| d1 | <0.1 |
| d2 | <0.1 |
| d3 | 0.1 |
| d4 | 0.2 |
| d5 | 0.5 |
| d6 | 1.2 |
| d7 | 3.5 |
| d8 | 94.5 |
This data is representative and based on typical values for high-purity deuterated standards. cerilliant.comnih.gov
Table 2: Analytical Characterization Data
This table summarizes the key analytical findings for a synthesized batch of the target compound.
| Analysis | Method | Specification | Result |
| Chemical Purity | HPLC | ≥98.0% | 99.5% |
| Isotopic Purity (d8) | HRMS | ≥90% | 94.5% |
| Structure Confirmation | ¹H NMR, HRMS | Conforms to structure | Conforms |
| Molecular Formula | - | C₁₈H₁₂D₈FN₃O₄ | C₁₈H₁₂D₈FN₃O₄ |
| Molecular Weight | - | 369.40 | 369.40 |
Data is compiled from typical specifications found for commercial analytical standards. synzeal.comaprozenpharma.com
This comprehensive characterization ensures that the this compound is suitable for its intended use as a high-fidelity internal standard in quantitative analysis. nih.govnih.gov
Role As a Stable Isotope Internal Standard in Quantitative Analytical Science
Principles of Stable Isotope Internal Standards in Mass Spectrometry
An internal standard is a compound of known concentration added to a sample at the beginning of the analytical process. clearsynth.comuct.ac.za Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. uct.ac.zanih.gov The ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but can be distinguished by the detector. clearsynth.comscience.gov
Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry because they meet this ideal criterion almost perfectly. chemrxiv.org These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netresearchgate.net For example, in 3-Desmethyl Gatifloxacin-d8, eight hydrogen atoms have been replaced with deuterium. synzeal.comontosight.ai This substitution results in a molecule that is chemically identical to its unlabeled counterpart (the analyte) but has a higher mass. clearsynth.comscience.gov A mass spectrometer can easily differentiate between the analyte and the SIL internal standard based on this mass-to-charge ratio (m/z) difference. clearsynth.comsynzeal.com
Because the SIL internal standard is chemically identical to the analyte, it experiences the same effects during every stage of the analysis, including extraction, derivatization, and ionization. clearsynth.comnih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can compensate for variations in sample handling and instrument performance, leading to highly accurate and precise quantification. uct.ac.zanih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the predominant method for trace analysis in complex matrices like plasma, urine, and tissue extracts. nih.gov The technique combines the separation capabilities of liquid chromatography with the precise detection and quantification abilities of tandem mass spectrometry. nih.gov
In LC-MS/MS analysis, the SIL internal standard is added to the sample before any preparation steps. nih.gov During chromatography, the SIL internal standard co-elutes, or elutes very closely, with the unlabeled analyte. nih.govnih.gov As the eluent enters the mass spectrometer's ion source, both compounds are ionized simultaneously. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, a technique known as Multiple Reaction Monitoring (MRM). nih.gov
The use of a SIL internal standard like this compound is crucial in LC-MS/MS for several reasons:
Correction for Extraction Inefficiency: It precisely accounts for any analyte loss during sample extraction and cleanup, as the standard is lost at the same rate. nih.govnih.gov
Compensation for Ionization Variability: It corrects for fluctuations in the ionization efficiency within the mass spectrometer's source, which can be affected by co-eluting matrix components. clearsynth.comsynzeal.com
Improved Data Reliability: It provides a stable reference point for data processing, enhancing the reliability of quantitation by correcting for instrumental drift or minor injection volume differences. synzeal.com
The primary benefit of using a SIL internal standard such as this compound is the significant improvement in analytical accuracy and reproducibility. chemrxiv.orgresearchgate.net Accuracy refers to how close a measured value is to the true value, while reproducibility (or precision) refers to the closeness of repeated measurements under the same conditions. mdpi.com
SIL internal standards enhance accuracy by providing a true surrogate that mirrors the analyte's behavior throughout the entire analytical workflow. chemrxiv.orgnih.gov Any systematic errors, such as incomplete extraction recovery or signal suppression, affect both the analyte and the standard equally. nih.gov The ratio of their responses, which is the basis for quantification, therefore remains constant and independent of these variations. nih.gov This ensures the final calculated concentration accurately reflects the true amount in the original sample. researchgate.net
Reproducibility is improved because the internal standard compensates for random variations that can occur between samples or over the course of an analytical run. synzeal.com Fluctuations in instrument sensitivity, temperature, or mobile phase composition are effectively normalized, resulting in consistent and reliable data across different analyses and even different laboratories. mdpi.com Studies have consistently shown that methods using SIL internal standards exhibit lower coefficients of variation (a measure of precision) compared to those using structural analogue internal standards or external calibration. chemrxiv.org
Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Minimization of Matrix Effects through Isotopic Labeling
One of the most significant challenges in LC-MS/MS analysis, particularly in bioanalysis, is the "matrix effect." nih.gov This phenomenon occurs when co-eluting molecules from the sample matrix (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte in the mass spectrometer's source. clearsynth.com This interference can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to significant inaccuracies in quantification. nih.govpharmaffiliates.com
Matrix effects are notoriously variable and unpredictable, differing from one sample matrix to another and even between different lots of the same matrix. nih.gov Conventional internal standards, which are merely structurally similar to the analyte, often have different physicochemical properties and chromatographic retention times. clearsynth.com Consequently, they may not experience the same degree of matrix effect as the analyte, making them poor compensators for this type of interference. clearsynth.com
This is where isotopic labeling provides a definitive advantage. A SIL internal standard like this compound is, in principle, chemically identical to the analyte (3-Desmethyl Gatifloxacin) and will co-elute perfectly. clearsynth.comnih.gov As they enter the ion source at the same time and in the same chemical environment, they are subjected to the exact same degree of ion suppression or enhancement. clearsynth.comnih.gov While the absolute signal intensities of both the analyte and the standard may fluctuate due to the matrix effect, their ratio remains constant. nih.gov This allows the SIL internal standard to effectively cancel out the impact of the matrix effect, ensuring that the quantitative results are accurate and reliable even in complex and "dirty" samples. clearsynth.comresearchgate.net
Development and Validation of Analytical Methods Employing this compound as an Internal Standard
The compound this compound is designed for use as an internal standard in analytical methods, particularly for the quantification of its non-labeled analogue, 3-Desmethyl Gatifloxacin (B573), which is an impurity and/or metabolite of the antibiotic Gatifloxacin. synzeal.comontosight.aipharmaffiliates.com The development and validation of such a bioanalytical method using LC-MS/MS is a rigorous process governed by regulatory guidelines to ensure the data generated is reliable and reproducible.
While specific published validation data for a method using this compound is not publicly available, the process would follow a standard protocol. An illustrative example of the parameters evaluated during the validation of a hypothetical LC-MS/MS method for the quantification of 3-Desmethyl Gatifloxacin in human plasma using this compound as the internal standard is presented below.
Method Validation Parameters:
Specificity and Selectivity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components, including the internal standard, metabolites, and matrix components. This is typically assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of the analyte and internal standard.
Linearity and Range: The method's response should be directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area ratio (analyte/internal standard) against a range of known analyte concentrations. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥0.99. nih.gov
Accuracy and Precision: Accuracy is determined by measuring the concentration of quality control (QC) samples at low, medium, and high levels and comparing the results to the nominal values. Precision is assessed by repeatedly analyzing these QC samples on the same day (intra-day) and on different days (inter-day). Typically, the mean accuracy should be within ±15% (±20% at the lower limit of quantification), and the precision (coefficient of variation, %CV) should not exceed 15% (20% at LLOQ). nih.govmdpi.com
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. mdpi.com The LOD is the lowest concentration that can be reliably detected but not necessarily quantified. nih.gov
Recovery and Matrix Effect: Extraction recovery is evaluated to determine the efficiency of the sample preparation process. The matrix effect is quantitatively assessed to confirm that the SIL internal standard is adequately compensating for any ion suppression or enhancement. mdpi.com
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Illustrative Data Table: Validation Summary for a Hypothetical LC-MS/MS Assay
The following table represents typical results for the validation of a bioanalytical method for a fluoroquinolone antibiotic in human plasma, demonstrating the performance metrics that would be evaluated for a method using this compound.
| Validation Parameter | Concentration (ng/mL) | Result | Acceptance Criteria |
| Linearity | 1 - 1000 | r² > 0.998 | r² ≥ 0.99 |
| Intra-Day Precision (%CV) | LLOQ (1) | 8.5% | ≤ 20% |
| Low QC (3) | 6.2% | ≤ 15% | |
| Mid QC (100) | 4.1% | ≤ 15% | |
| High QC (800) | 3.5% | ≤ 15% | |
| Inter-Day Precision (%CV) | LLOQ (1) | 11.2% | ≤ 20% |
| Low QC (3) | 7.8% | ≤ 15% | |
| Mid QC (100) | 5.5% | ≤ 15% | |
| High QC (800) | 4.9% | ≤ 15% | |
| Accuracy (% Bias) | LLOQ (1) | +5.4% | ± 20% |
| Low QC (3) | -3.1% | ± 15% | |
| Mid QC (100) | +1.8% | ± 15% | |
| High QC (800) | -2.5% | ± 15% | |
| Extraction Recovery | Low, Mid, High | 85 - 92% | Consistent & Reproducible |
| Matrix Effect Factor | Low, High | 0.95 - 1.04 | Close to 1.0, Consistent |
| Stability (Freeze-Thaw) | Low, High | % Change < 10% | % Change ≤ 15% |
| Stability (Bench-Top, 8h) | Low, High | % Change < 8% | % Change ≤ 15% |
| Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound. |
Applications in Advanced Metabolic Research of Gatifloxacin
Tracing Biotransformation Pathways of Gatifloxacin (B573) in Non-Human Systems
The use of stable isotope-labeled compounds like 3-Desmethyl Gatifloxacin-d8 is fundamental to accurately tracing the biotransformation of Gatifloxacin in various non-human biological systems. medchemexpress.com When introduced into in vitro or in vivo models, the deuterium-labeled metabolite can be unequivocally distinguished from its naturally occurring, non-labeled counterparts by mass spectrometry. This allows researchers to follow the metabolic fate of Gatifloxacin, identifying and confirming its metabolites with a high degree of certainty. nih.gov
The primary metabolic pathways for fluoroquinolones like Gatifloxacin often involve modifications such as demethylation and hydroxylation. researchgate.net By using a labeled version of a potential metabolite, researchers can confirm the existence and trace the progression of these specific metabolic routes. For instance, if Gatifloxacin is administered to a test system, the subsequent detection of a mass shift corresponding to the loss of a methyl group and the presence of the d8-label would definitively identify 3-Desmethyl Gatifloxacin as a metabolite. This precise tracking is essential for building a comprehensive picture of how the drug is processed and eliminated by an organism. medchemexpress.com
Table 1: Research Findings on Gatifloxacin Biotransformation
| Study Focus | Key Finding | Significance |
|---|---|---|
| In vitro metabolism of Gatifloxacin | Gatifloxacin undergoes limited biotransformation, with major metabolites being ethylenediamine (B42938) and methylethylenediamine derivatives. drugbank.com | Provides a baseline understanding of the primary metabolic products of Gatifloxacin. |
| Biodegradation in algal systems | In Chlamydomonas reinhardtii, proposed biodegradation pathways for fluoroquinolones include demethylation and hydroxylation. researchgate.net | Demonstrates that demethylation is a relevant biotransformation pathway in environmental, non-mammalian systems. |
| Interaction with efflux transporters | Gatifloxacin has been identified as a substrate for P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) efflux pumps. researchgate.net | Highlights the role of transport mechanisms in the disposition and potential resistance to Gatifloxacin. |
Investigation of Enzymatic Desmethylation Mechanisms using Labeled Substrates
This compound is instrumental in elucidating the specific enzymatic mechanisms responsible for the desmethylation of Gatifloxacin. The biotransformation of many drugs is mediated by enzyme families such as the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.gov Identifying which specific enzymes or isoforms are responsible for a particular metabolic step, like desmethylation, is a critical aspect of drug metabolism research.
In these investigations, the labeled compound can be used in conjunction with in vitro systems containing specific, isolated enzymes or enzyme preparations (e.g., human liver microsomes). By incubating Gatifloxacin with these enzymatic systems and using this compound as an internal standard, researchers can precisely quantify the rate of formation of the desmethyl metabolite. medchemexpress.com This allows for the determination of key enzyme kinetic parameters. Furthermore, competitive inhibition experiments, where the labeled compound competes with the parent drug for binding to the active site of an enzyme, can help to confirm the enzyme's role in the metabolic pathway. medchemexpress.com
Table 2: Enzymes Involved in Fluoroquinolone Metabolism
| Enzyme Family | Role in Drug Metabolism | Relevance to Gatifloxacin |
|---|---|---|
| Cytochrome P450 (CYP) | A major family of enzymes involved in Phase I metabolism, including oxidation, reduction, and hydrolysis reactions. nih.gov The CYP1A2 isoform is particularly noted for metabolizing planar aromatic compounds. nih.gov | Some fluoroquinolones are known inhibitors of CYP1A2 and CYP3A4, suggesting potential interaction with this metabolic pathway. researchgate.net |
| UDP-glucuronosyltransferases (UGTs) | Catalyze Phase II glucuronidation reactions, which increase the water solubility of metabolites to facilitate excretion. nih.gov | While direct glucuronidation of Gatifloxacin is not its primary route, this pathway is crucial for the metabolism of many xenobiotics. nih.gov |
Elucidation of Metabolic Fluxes through Stable Isotope-Resolved Metabolomics (SIRM)
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to map the flow of atoms through metabolic networks. nih.govresearchgate.net While often applied to endogenous metabolism using tracers like ¹³C-glucose, the principles of SIRM are also applicable to drug metabolism studies. In this context, this compound can be used to understand the dynamics and flux of Gatifloxacin through its metabolic pathways.
By introducing a labeled precursor and monitoring the appearance of the label in downstream metabolites over time, researchers can quantify the rates of metabolic reactions and understand how they are interconnected. frontiersin.org For example, administering labeled Gatifloxacin and using this compound as a reference standard allows for the precise quantification of the desmethylation flux. This approach can reveal how different physiological or pathological conditions affect the metabolic processing of Gatifloxacin, providing a dynamic view of drug metabolism that is not achievable through simple static measurements. nih.govnih.gov
Differentiating Endogenous from Exogenous Metabolites in Research Studies
A significant challenge in metabolomics is distinguishing between metabolites produced by the organism (endogenous) and those derived from an external compound like a drug (exogenous). medchemexpress.com Stable isotope labeling provides a clear solution to this problem. The unique mass signature of this compound, due to its eight deuterium (B1214612) atoms, makes it unambiguously identifiable by mass spectrometry. pharmaffiliates.comscbt.com
This clear differentiation is crucial for avoiding false positives and ensuring the accurate reconstruction of metabolic pathways. medchemexpress.com In complex biological samples where numerous endogenous compounds may have masses similar to that of unlabeled 3-Desmethyl Gatifloxacin, the d8-labeled version stands out, eliminating ambiguity. This is particularly important in discovery-phase metabolomics studies where the goal is to identify all potential metabolites of a drug candidate without prior knowledge of their structures. The use of labeled standards like this compound ensures that the identified metabolic products are genuinely derived from the administered drug. nih.gov
Research on Impurity Profiling and Reference Standard Development for Gatifloxacin
Identification and Structural Elucidation of 3-Desmethyl Gatifloxacin (B573) as a Gatifloxacin Related Compound
3-Desmethyl Gatifloxacin is a well-documented process-related impurity in the synthesis of Gatifloxacin. impurity.comgoogle.com It is structurally very similar to the parent drug, differing only by the absence of a methyl group on the piperazine (B1678402) ring. This structural difference, while seemingly minor, alters the compound's physicochemical properties, such as its polarity and chromatographic retention time. The United States Pharmacopeia (USP) officially recognizes this compound as "Gatifloxacin USP Related Compound D". alentris.orgpharmaffiliates.com
The identification and structural elucidation of 3-Desmethyl Gatifloxacin in Gatifloxacin samples are typically achieved through a combination of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method used to separate it from Gatifloxacin and other impurities. ontosight.ai For definitive structural confirmation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine its molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the absence of the methyl group and the integrity of the core fluoroquinolone structure. ontosight.ai
The chemical structure and properties of 3-Desmethyl Gatifloxacin are summarized below:
Chemical Name: 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. alentris.orgontosight.ai
Molecular Formula: C₁₈H₂₀FN₃O₄. impurity.comalentris.orgontosight.aipharmaffiliates.com
Molecular Weight: 361.37 g/mol . impurity.compharmaffiliates.compharmaffiliates.com
Research into the Formation Pathways of 3-Desmethyl Gatifloxacin as an Impurity
Understanding the formation pathways of impurities is crucial for optimizing manufacturing processes to minimize their presence. Research indicates that 3-Desmethyl Gatifloxacin is primarily formed during the synthesis of Gatifloxacin. google.com The key synthetic step for Gatifloxacin involves the nucleophilic substitution of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine (B152721). google.com
The formation of 3-Desmethyl Gatifloxacin occurs as a critical side reaction due to the incomplete methylation of the piperazine moiety. This can happen if the starting material for the piperazine side chain is not the intended 2-methylpiperazine but rather piperazine itself, or if demethylation occurs under certain reaction conditions. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.com Controlling the reaction temperature and the purity of the reactants, particularly the 2-methylpiperazine, is essential to limit the formation of this impurity to acceptable levels, often specified as a percentage of the area in a chromatogram (e.g., less than 0.07 area-%). google.com
Application of 3-Desmethyl Gatifloxacin-d8 as a Reference Standard for Impurity Quantification
Accurate quantification of impurities is a regulatory requirement. For modern analytical methods like LC-MS, stable isotope-labeled (SIL) internal standards are the gold standard for achieving the highest levels of accuracy and precision. This compound is the deuterated form of the impurity, where eight hydrogen atoms on the piperazine ring are replaced with deuterium (B1214612). synzeal.com
This labeled compound is an ideal internal standard for quantifying 3-Desmethyl Gatifloxacin. synzeal.compharmaffiliates.com Because it has nearly identical chemical and physical properties (e.g., ionization efficiency, chromatographic retention time) to the non-labeled analyte, it co-elutes and experiences the same analytical variations, such as matrix effects or sample loss during preparation. However, its mass is significantly different due to the deuterium atoms, allowing a mass spectrometer to distinguish it from the actual impurity. pharmaffiliates.comscbt.com By adding a known amount of this compound to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the precise concentration of the 3-Desmethyl Gatifloxacin impurity, effectively correcting for any analytical inconsistencies. synzeal.com This makes it invaluable for analytical method development, method validation, and routine quality control applications. synzeal.com
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydroquinoline-3-carboxylic acid | synzeal.com |
| CAS Number | 1794941-53-9 | pharmaffiliates.comsynzeal.compharmaffiliates.com |
| Molecular Formula | C₁₈H₁₂D₈FN₃O₄ | pharmaffiliates.comscbt.com |
| Molecular Weight | 369.42 g/mol | pharmaffiliates.comscbt.com |
| Application | Labeled reference standard for impurity quantification. | synzeal.compharmaffiliates.com |
Methodologies for Ensuring Analytical Traceability to Pharmacopeial Standards in Research
Ensuring that analytical results are accurate, reliable, and comparable across different laboratories and over time is known as analytical traceability. This is a cornerstone of pharmaceutical quality control. The use of Certified Reference Materials (CRMs) is the primary methodology for establishing this traceability.
Pharmaceutical secondary standards, such as those for Gatifloxacin and its impurities, are qualified as CRMs and offer multi-traceability to primary pharmacopeial standards from organizations like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), where available. These CRMs are produced and certified under stringent quality management systems, such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories).
By using a CRM of this compound, a laboratory can demonstrate that its quantification of the corresponding impurity is traceable to a recognized, high-quality standard. The Certificate of Analysis (CoA) accompanying the CRM provides detailed information about its certified value, uncertainty, and traceability chain. synthinkchemicals.com This rigorous approach ensures that impurity testing for Gatifloxacin meets the stringent requirements of regulatory agencies and builds confidence in the quality of the pharmaceutical product. aquigenbio.comvwr.com
Studies on the Environmental Fate and Degradation of Fluoroquinolones Utilizing Deuterated Analogs
Tracking Antibiotic and Metabolite Residues in Environmental Matrices (e.g., water, soil)
The accurate measurement of fluoroquinolone antibiotics and their metabolites in environmental matrices is fundamental to assessing their environmental burden. Parent compounds like gatifloxacin (B573) and their metabolites, including 3-Desmethyl Gatifloxacin, are frequently detected in wastewater, river water, and soil. The complexity of these samples, which contain numerous organic and inorganic constituents, can interfere with analytical measurements, a phenomenon known as the matrix effect.
To counteract these challenges, analytical methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), employ a technique called isotopic dilution. This involves adding a known quantity of a stable isotope-labeled compound, such as 3-Desmethyl Gatifloxacin-d8, to the sample at the beginning of the analytical process. researchgate.net Because the deuterated standard is chemically identical to the target analyte (the non-labeled 3-Desmethyl Gatifloxacin), it behaves similarly during extraction, cleanup, and ionization in the mass spectrometer. However, due to its higher mass, the mass spectrometer can distinguish it from the native analyte.
By comparing the signal of the known amount of the internal standard to the signal of the target analyte, chemists can accurately quantify the concentration of the analyte in the original sample, correcting for any loss during sample preparation or signal suppression/enhancement caused by the matrix. researchgate.net While specific studies detailing the use of this compound are not widespread, the use of analogous deuterated fluoroquinolone standards, such as (±)-desmethyl-ofloxacin-D8, has been documented for tracking residues in river catchments. worktribe.com
Detailed Research Findings: In a typical environmental monitoring study, samples are collected from various points, such as wastewater treatment plant (WWTP) influents and effluents, and river water upstream and downstream from discharge points. The samples are spiked with an internal standard solution containing this compound before undergoing solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. nih.govnih.gov The final extract is then analyzed by LC-MS/MS.
The table below illustrates the kind of data generated in such studies, showing hypothetical but representative concentrations of gatifloxacin and its metabolite in different environmental compartments. The use of this compound as an internal standard would be crucial for ensuring the accuracy of these measurements, which often fall in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range. nih.gov
Table 1: Representative Concentrations of Gatifloxacin and its Metabolite in Environmental Samples This table is interactive. You can sort the data by clicking on the column headers.
| Analyte | WWTP Influent (ng/L) | WWTP Effluent (ng/L) | River Water (ng/L) | River Sediment (ng/g) |
|---|---|---|---|---|
| Gatifloxacin | 150 - 400 | 25 - 80 | 5 - 15 | 10 - 30 |
| 3-Desmethyl Gatifloxacin | 30 - 90 | 10 - 40 | < 5 | < 2 |
Data are hypothetical representations based on typical findings for fluoroquinolones in environmental monitoring studies. nih.govmdpi.com
Research into Abiotic and Biotic Degradation Pathways of Fluoroquinolones
Understanding how fluoroquinolones break down in the environment is key to predicting their persistence and fate. Degradation can occur through biotic processes (microbial action) or abiotic processes like photolysis (breakdown by light) and hydrolysis. acs.org Isotope-labeled compounds are valuable in these studies to trace the transformation of the parent drug into various byproducts.
While 3-Desmethyl Gatifloxacin is a metabolite formed in the body, its own degradation in the environment is also of interest. Laboratory-controlled experiments are often conducted to study these pathways. In such experiments, a sample of water or soil is fortified with the parent antibiotic (gatifloxacin) and incubated under specific conditions (e.g., with or without light, with or without microorganisms). To accurately quantify the formation and subsequent decay of metabolites like 3-Desmethyl Gatifloxacin over time, this compound is used as an internal standard in the analytical workflow. This allows researchers to build accurate kinetic models of degradation.
Detailed Research Findings: Studies have shown that photolytic degradation is a significant removal pathway for many fluoroquinolones in surface waters. dut.ac.za Research would involve exposing solutions of gatifloxacin to simulated sunlight and taking samples at various time intervals. The analysis of these samples, using this compound for quantification of the metabolite, would allow researchers to plot the concentration of the parent compound decreasing while the concentration of transformation products, including 3-Desmethyl Gatifloxacin, potentially increases and then subsequently degrades.
The table below outlines the parameters measured in a hypothetical degradation study. The precise quantification enabled by the deuterated standard is essential for calculating degradation rate constants.
Table 2: Hypothetical Gatifloxacin Degradation Study Parameters This table is interactive. You can sort the data by clicking on the column headers.
| Parameter | Condition | Parent Compound (Gatifloxacin) | Metabolite (3-Desmethyl Gatifloxacin) | Analytical Standard |
|---|---|---|---|---|
| Half-life (t½) | Photolysis (Simulated Sunlight) | 2 - 10 hours | Variable | This compound |
| Half-life (t½) | Biotic (Activated Sludge) | 15 - 40 days | Variable | This compound |
| Half-life (t½) | Abiotic (Dark Control) | > 100 days | Stable | This compound |
Data are hypothetical and representative of typical fluoroquinolone degradation studies.
Assessment of Fluoroquinolone Dynamics in Wastewater-Based Epidemiology Research
Wastewater-based epidemiology (WBE) is an innovative approach to monitor public health and drug consumption trends by measuring specific human biomarkers in wastewater. nih.govresearchgate.net For pharmaceuticals, this involves measuring the concentrations of the parent drug and its major human metabolites in the influent of a wastewater treatment plant. chemrxiv.org The ratio of metabolite to parent compound can help confirm that the source is human excretion rather than direct disposal of unused medication. chemrxiv.org
In this context, 3-Desmethyl Gatifloxacin is a human metabolite of gatifloxacin. To estimate the consumption of gatifloxacin in a given community, WBE studies must accurately quantify both the parent drug and metabolites like 3-Desmethyl Gatifloxacin in raw wastewater. Given the highly complex and variable nature of wastewater, the use of deuterated internal standards is non-negotiable for reliable quantification. researchgate.net this compound would be the ideal internal standard for its corresponding analyte, ensuring that calculations of per-capita consumption are as accurate as possible. nih.govresearchgate.net
Detailed Research Findings: A WBE study focusing on fluoroquinolone use would involve a systematic sampling campaign at a WWTP. For each sample, the concentrations of gatifloxacin and 3-Desmethyl Gatifloxacin would be measured using an analytical method validated with their respective deuterated internal standards (e.g., Gatifloxacin-d4 and this compound). The measured loads of these biomarkers can then be back-calculated to estimate community-wide consumption.
The table below provides a hypothetical example of data from a WBE study, demonstrating how the measured concentrations are used. The accuracy of the "Measured Concentration," which underpins the entire assessment, relies on the proper use of internal standards like this compound.
Table 3: Example Data from a Wastewater-Based Epidemiology Study This table is interactive. You can sort the data by clicking on the column headers.
| Biomarker | Measured Concentration in Influent (ng/L) | Internal Standard Used for Quantification | Estimated Daily Load (mg/day/1000 people) |
|---|---|---|---|
| Gatifloxacin | 280 | Gatifloxacin-d4 (or similar) | 112 |
| 3-Desmethyl Gatifloxacin | 65 | This compound | 26 |
Concentration data is hypothetical. Daily load estimations depend on wastewater flow rates and population data. nih.govacs.org
Computational and Theoretical Chemistry Approaches for Deuterated Compounds
Molecular Modeling and Simulation of Deuterium (B1214612) Isotope Effects on Chemical Reactions
Molecular modeling and simulation are indispensable for understanding deuterium isotope effects on reaction rates and equilibria. researchgate.net The primary cause of these effects is the difference in mass between hydrogen and deuterium, which leads to different zero-point vibrational energies for C-H versus C-D bonds. nih.gov Because the C-D bond has a lower zero-point energy, it is stronger and requires more energy to break, often resulting in a slower reaction rate for the deuterated compound. This phenomenon is known as the kinetic isotope effect (KIE). ebsco.comscielo.org.mx
Computational models can simulate these effects by calculating the vibrational frequencies of isotopologues (molecules that differ only in their isotopic composition). annualreviews.org By constructing models of reactants and transition states, chemists can predict the magnitude of the KIE. For example, computer simulations can model the transition state of a reaction and calculate the change in bonding at the isotopic atom. rsc.org These simulations have confirmed that KIEs are a direct function of the bonding changes that occur in the transition state. rsc.org
Molecular mechanics and molecular dynamics simulations are used to study how deuteration affects non-covalent interactions. A study on the chromatographic separation of deuterated and non-deuterated compounds used molecular mechanics calculations to assess interactions with a stationary phase. researchgate.net The calculations revealed differences in binding energies that corresponded to the observed retention behavior, providing a semi-quantitative explanation for the deuterium isotope effect in the separation process. researchgate.net
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Olanzapine (B1677200) (OLZ) | -15.40 |
| Olanzapine-d3 (OLZ-D3) | -15.28 |
| Des-methyl olanzapine (DES) | -12.53 |
| Des-methyl olanzapine-d8 (B602515) (DES-D8) | -12.34 |
This table illustrates how molecular modeling can quantify the subtle energy differences arising from deuterium substitution, which correlate with observable chemical behavior such as chromatographic retention. researchgate.net
Quantum Chemical Calculations for Deuterated Fluoroquinolone Analogs
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules and are crucial for studying deuterated fluoroquinolones. rsc.orgnih.gov These methods can be used to predict reaction mechanisms, analyze molecular geometries, and calculate spectroscopic properties with high accuracy.
For fluoroquinolones, quantum chemical calculations have been employed to:
Investigate Reaction Mechanisms: DFT calculations have been used to unravel the photodegradation pathways of fluoroquinolones like ciprofloxacin (B1669076) in water. nih.gov These studies can identify transient species, such as triplet states and carbocations, and elucidate how the molecule breaks down under UV light. nih.gov
Design Novel Analogs: Computational screening of novel fluoroquinolone analogs helps in identifying candidates with potentially improved activity against resistant bacterial strains. rsc.org By modeling the interaction between the drug and its target, such as DNA gyrase, researchers can predict binding affinity and guide synthetic efforts. rsc.org
Understand Electrochemical Behavior: The reduction mechanisms of quinolone derivatives have been studied using a combination of spectroelectrochemistry and quantum chemical calculations. acs.org These studies can predict how the molecules will behave in different electronic states and identify the structures of reaction products like stable dimers. acs.org
In the context of 3-Desmethyl Gatifloxacin-d8, quantum chemical calculations can predict how the eight deuterium atoms influence the molecule's electronic properties, stability, and reactivity. For instance, calculations could determine the effect of deuteration on the acidity of the carboxylic acid group or the basicity of the piperazine (B1678402) nitrogen atoms. Such calculations are vital for understanding the subtle electronic shifts that accompany isotopic substitution. annualreviews.org The synthesis and characterization of deuterated quinolones for use as internal standards in pharmacokinetic studies rely on techniques like high-resolution mass spectrometry and NMR, with quantum calculations providing theoretical support for the observed data. nih.gov
Future Directions and Emerging Research Avenues for 3 Desmethyl Gatifloxacin D8
Integration with Multi-Omics Approaches in Biological Systems Research
The complexity of biological systems necessitates a multi-faceted analytical approach. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of cellular processes and disease states. acs.org Stable isotope-labeled compounds are critical for achieving the accuracy and depth required in these studies. nih.gov
3-Desmethyl Gatifloxacin-d8 is ideally suited for integration into multi-omics workflows, particularly in metabolomics and proteomics. In metabolomics, it can serve as a superior internal standard for the precise quantification of its non-labeled counterpart, 3-Desmethyl Gatifloxacin (B573), in various biological matrices. frontiersin.org This is crucial for understanding the pharmacokinetics of Gatifloxacin and how its metabolism is influenced by genetic variations (pharmacogenomics) or co-administered drugs.
Furthermore, by using this compound as a tracer, researchers can meticulously track its metabolic fate within a biological system. This allows for the elucidation of metabolic pathways and the identification of previously unknown downstream metabolites, contributing valuable data to the metabolome. nih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), provides dynamic information that is not achievable with static measurements alone. nih.gov
In proteomics, while not directly incorporated into proteins, the impact of Gatifloxacin and its metabolites on protein expression can be studied with greater accuracy using this compound. By providing a precise measure of the metabolite's concentration, researchers can more accurately correlate protein expression changes with a specific metabolic burden.
Table 1: Potential Applications of this compound in Multi-Omics Research
| Omics Field | Specific Application of this compound | Research Goal |
|---|---|---|
| Metabolomics | Internal Standard for Quantification | Accurate determination of 3-Desmethyl Gatifloxacin levels in biological fluids and tissues. |
| Metabolic Tracer | Elucidation of the metabolic pathways of Gatifloxacin and identification of novel metabolites. | |
| Proteomics | Quantitative Anchor | Correlating protein expression changes with precise concentrations of a key drug metabolite. |
| Pharmacogenomics | Metabolic Phenotyping | Investigating the influence of genetic variations on the metabolism of Gatifloxacin. |
Development of Novel Analytical Platforms Utilizing Stable Isotope Tracers
The demand for more sensitive, rapid, and robust analytical methods is a constant driver of innovation in analytical chemistry. ijcrt.org this compound, as a stable isotope tracer, is central to the development of next-generation analytical platforms for drug metabolism studies.
The primary application lies in its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. alwsci.comuct.ac.za The co-elution of the deuterated standard with the non-labeled analyte allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification. scispace.com
Future research could focus on developing ultra-sensitive LC-MS/MS methods capable of detecting and quantifying trace levels of 3-Desmethyl Gatifloxacin in complex biological samples, such as cerebrospinal fluid or tissue biopsies. This would enable more detailed pharmacokinetic studies and a better understanding of drug distribution.
Moreover, the unique mass shift provided by the deuterium (B1214612) atoms can be exploited in high-resolution mass spectrometry (HRMS) for untargeted metabolite profiling. acs.org This can help in the discovery of novel metabolites of Gatifloxacin that may have pharmacological or toxicological relevance.
Another promising avenue is the development of microfluidic devices, or "lab-on-a-chip" systems, for rapid drug metabolite analysis. alwsci.com Incorporating this compound as an internal standard in such systems would ensure the reliability of the quantitative data generated.
Table 2: Emerging Analytical Platforms Incorporating this compound
| Analytical Platform | Role of this compound | Advantage |
|---|---|---|
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Internal Standard | Enhanced sensitivity, precision, and accuracy for quantification in complex matrices. |
| High-Resolution Mass Spectrometry (HRMS) | Tracer for Metabolite Discovery | Confident identification of novel, unexpected Gatifloxacin metabolites. |
| Microfluidics (Lab-on-a-Chip) | Calibrant and Internal Standard | Enables rapid, point-of-care analysis of drug metabolite levels with high confidence. |
| Direct Analysis in Real Time (DART) Mass Spectrometry | Internal Standard for Screening | High-throughput, semi-quantitative screening of samples with minimal preparation. nih.gov |
Expansion of Research Applications in Pre-Clinical Studies and Environmental Sciences
The utility of this compound extends beyond the analytical laboratory into broader pre-clinical and environmental research.
In pre-clinical pharmacology, the use of deuterated compounds can significantly impact the understanding of a drug's pharmacokinetic profile. researchgate.netnih.gov By creating a "metabolic switch," deuteration at a specific site can slow down metabolism at that position, potentially leading to increased drug exposure and a longer half-life. researchgate.net Studying the pharmacokinetic differences between Gatifloxacin administered with and without traced this compound could provide valuable insights into its metabolic clearance mechanisms and the potential for developing "soft drugs" with tailored pharmacokinetic properties. dovepress.com Such studies are crucial for optimizing dosing regimens and improving therapeutic efficacy. nih.gov
In environmental science, the widespread use of fluoroquinolone antibiotics has led to their detection in various environmental compartments, raising concerns about the development of antibiotic resistance. up.ptresearchgate.net Accurate monitoring of these contaminants is essential. This compound can be used as a robust internal standard for the quantification of Gatifloxacin and its metabolites in environmental samples such as wastewater, surface water, and soil. nih.govnih.gov This will aid in assessing the environmental fate of these antibiotics and the effectiveness of wastewater treatment processes in removing them. researchgate.netresearchgate.net
Table 3: Expanded Research Applications for this compound
| Research Area | Specific Use of this compound | Potential Impact |
|---|---|---|
| Pre-clinical Pharmacokinetics | Comparative in vivo studies | Understanding metabolic pathways and the potential for pharmacokinetic optimization of fluoroquinolones. |
| Drug-drug interaction studies | Assessing the impact of co-administered drugs on the metabolism of Gatifloxacin. | |
| Environmental Monitoring | Internal Standard for Environmental Samples | Accurate quantification of Gatifloxacin and its metabolites in water and soil. |
| Bioremediation Studies | Tracer for Degradation Pathways | Investigating the microbial degradation of fluoroquinolones in the environment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
